Quinolin-8-yl 4-nitrobenzenesulfonate
Description
Contextual Significance of Quinoline (B57606) Derivatives in Synthetic Chemistry and Heterocyclic Research
Heterocyclic compounds, which are cyclic molecules containing at least one atom other than carbon within their ring structure, are fundamental building blocks in organic chemistry. openaccessjournals.comopenmedicinalchemistryjournal.com They are pervasive in nature and industry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals. openaccessjournals.comijraset.com Among the vast family of heterocycles, nitrogen-containing compounds are particularly prominent, with quinoline and its derivatives standing out as a critical class. openmedicinalchemistryjournal.comijsrtjournal.com
The quinoline scaffold, which consists of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a key structural feature in a wide array of biologically active molecules and functional materials. researchgate.netontosight.ai This structural motif is present in many natural products, including alkaloids like quinine, which has been used for centuries to treat malaria. ontosight.aiwikipedia.org The versatility of the quinoline ring has made it a privileged structure in medicinal chemistry, with numerous approved drugs incorporating this core for the treatment of various diseases, including cancer, bacterial infections, and inflammatory conditions. researchgate.netnih.gov Over 90% of new drugs feature a heterocyclic structure, underscoring the importance of scaffolds like quinoline in drug discovery. ijraset.comnveo.org
In synthetic organic chemistry, the functionalization of the quinoline ring is a major area of research. researchgate.net Chemists continually develop new methods to synthesize substituted quinolines, as the position and nature of these substituents are crucial for modulating the molecule's biological activity and physical properties. nih.govresearchgate.net The diverse applications of quinoline derivatives extend beyond medicine into materials science, where they are used as ligands, sensors, and luminescent materials. researchgate.net
Table 1: Applications of Quinoline Derivatives
| Field of Application | Specific Examples of Use |
|---|---|
| Medicinal Chemistry | Antimalarial (e.g., Chloroquine, Quinine), Antibacterial (e.g., Ciprofloxacin), Anticancer (e.g., Topotecan) researchgate.netwikipedia.org |
| Synthetic Chemistry | Versatile precursor for complex organic molecules, building block for bioactive heterocycles nih.goveurjchem.com |
| Materials Science | Ligands for metal complexes, fluorescent sensors, corrosion inhibitors, dyes researchgate.netwikipedia.org |
| Agrochemicals | Precursor to herbicides (e.g., Assert, derived from quinolinic acid) wikipedia.org |
Strategic Role of Sulfonate Esters in Complex Organic Transformations
In organic synthesis, the transformation of one functional group into another is a fundamental operation. Alcohols, while abundant and versatile, are often unreactive in nucleophilic substitution and elimination reactions because the hydroxyl group (-OH) is a poor leaving group. periodicchemistry.com To overcome this, the hydroxyl group can be converted into a sulfonate ester. This transformation is a key strategic tool in multistep synthesis. periodicchemistry.com
Sulfonate esters are derivatives of sulfonic acids and are used extensively as reagents in organic synthesis. wikipedia.org Their primary role stems from the fact that the sulfonate group (RSO₃⁻) is an excellent leaving group. wikipedia.org The reason for this is that the sulfonate anion is a very weak base, stabilized by the delocalization of its negative charge across the three oxygen atoms through resonance. periodicchemistry.com This stability makes the departure of the sulfonate anion from a molecule energetically favorable, thus facilitating reactions. periodicchemistry.com
Commonly used sulfonate esters in organic chemistry include methanesulfonates (mesylates), p-toluenesulfonates (tosylates), and trifluoromethanesulfonates (triflates). periodicchemistry.com The general synthesis of sulfonate esters involves the reaction of an alcohol with a corresponding sulfonyl chloride in the presence of a base. wikipedia.org This conversion effectively transforms the poor leaving group (-OH) into a highly effective sulfonate leaving group, thereby activating the molecule for a wide range of subsequent reactions, such as nucleophilic substitutions and eliminations. eurjchem.comperiodicchemistry.com
Table 2: Common Sulfonate Esters in Organic Synthesis
| Sulfonate Ester | Common Abbreviation | Corresponding Sulfonyl Chloride | Key Feature |
|---|---|---|---|
| Methanesulfonate | OMs (Mesylate) | Methanesulfonyl chloride (MsCl) | Good leaving group, commonly used. |
| p-Toluenesulfonate | OTs (Tosylate) | p-Toluenesulfonyl chloride (TsCl) | Excellent leaving group, widely used. oregonstate.edu |
| Trifluoromethanesulfonate | OTf (Triflate) | Trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) | Extremely powerful leaving group. oregonstate.edu |
| p-Nitrobenzenesulfonate | ONs (Nosylate) | p-Nitrobenzenesulfonyl chloride (NsCl) | Exceptionally good leaving group, more reactive than tosylate. oregonstate.edu |
Specific Focus on the 4-Nitrobenzenesulfonate Moiety as a Functional Group in Contemporary Chemical Research
Within the family of sulfonate esters, the 4-nitrobenzenesulfonate group, often abbreviated as nosylate (B8438820) (ONs), holds a special place due to its enhanced reactivity. The nosylate moiety is characterized by the presence of a nitro group (-NO₂) at the para-position of the benzene ring. nih.govnih.gov The nitro group is strongly electron-withdrawing, a property that significantly influences the stability of the corresponding 4-nitrobenzenesulfonate anion.
This electron-withdrawing effect further delocalizes the negative charge of the departing anion, making it an even weaker base and, consequently, a superior leaving group compared to other common sulfonates like tosylate. oregonstate.edu The enhanced leaving group ability of the nosylate group makes it particularly useful in reactions where a less reactive substrate needs to be activated or when faster reaction rates are desired. oregonstate.edu
The utility of the 4-nitrobenzenesulfonate moiety is evident in its application as an intermediate in the synthesis of dyes and pharmaceuticals. ontosight.aisolubilityofthings.com For example, compounds containing this functional group are precursors in the synthesis of drugs like Delamanid, which is used to treat multidrug-resistant tuberculosis. However, because of their high reactivity as alkylating agents, sulfonate esters like methyl 4-nitrobenzenesulfonate are often classified as potential genotoxic impurities (PGIs), requiring careful control in pharmaceutical manufacturing.
The relative effectiveness of different sulfonate esters as leaving groups has been quantified through solvolysis rate studies. These studies confirm the superior reactivity of the nosylate group.
Table 3: Comparison of Solvolysis Rates for 1-Phenylethyl Esters
| Leaving Group | Abbreviation | Relative Rate of Solvolysis (sec⁻¹ at 76°C) |
|---|---|---|
| Acetate | OAc | 1.4 x 10⁻⁶ |
| p-Nitrobenzoate | OPNB | 5.5 x 10⁻⁶ |
| Methanesulfonate | OMs | 3.0 x 10⁴ |
| p-Toluenesulfonate | OTs | 3.7 x 10⁴ |
| p-Nitrobenzenesulfonate | ONs | 4.4 x 10⁵ |
| Trifluoromethanesulfonate | OTf | 1.4 x 10⁸ |
Data sourced from Noyce, D. S.; Virgilio, J. A. J. Org. Chem., 1972, 37, 2643. oregonstate.edu
Structure
3D Structure
Properties
IUPAC Name |
quinolin-8-yl 4-nitrobenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O5S/c18-17(19)12-6-8-13(9-7-12)23(20,21)22-14-5-1-3-11-4-2-10-16-15(11)14/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPLIXIKTQZKXEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])N=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis Methodologies and Strategic Approaches to Quinolin 8 Yl 4 Nitrobenzenesulfonate and Its Analogues
Foundational Synthetic Routes from Precursors
The synthesis of Quinolin-8-yl 4-nitrobenzenesulfonate and its analogues relies on established principles of organic chemistry, primarily involving the formation of a sulfonate ester. These methodologies can be broadly categorized into direct sulfonylation of pre-existing hydroxyquinolines and more complex, multi-step sequences that involve the construction or functionalization of the quinoline (B57606) core prior to the final esterification step.
Sulfonylation of 8-Hydroxyquinoline (B1678124) and Related Hydroxyquinolines
The most direct approach to synthesizing this compound involves the esterification of the hydroxyl group of 8-Hydroxyquinoline. This reaction, known as sulfonylation, forms the key sulfonate ester linkage (O-SO2).
The primary method for synthesizing the title compound is the reaction of 8-Hydroxyquinoline with 4-Nitrobenzenesulfonyl chloride. fishersci.com In this process, the hydroxyl group (-OH) on the 8-position of the quinoline ring acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride (-SO2Cl) group. This results in the formation of this compound and a molecule of hydrogen chloride (HCl) as a byproduct. wikipedia.org 4-Nitrobenzenesulfonyl chloride is a common reagent used as an intermediate in the synthesis of various pharmaceuticals. fishersci.com
The general reaction is as follows:
8-Hydroxyquinoline + 4-Nitrobenzenesulfonyl Chloride → this compound + HCl
This reaction is fundamental for creating a variety of sulfonate esters, with the specific properties of the final product being determined by the structures of both the hydroxyquinoline and the sulfonyl chloride used.
The sulfonylation reaction produces hydrogen chloride (HCl), an acid that can protonate the nitrogen on the quinoline ring or other basic sites, potentially hindering the reaction. wikipedia.org To neutralize this acid and drive the reaction to completion, a base is typically employed.
Commonly used bases include tertiary amines like triethylamine (TEA) and inorganic bases such as potassium carbonate (K2CO3).
Triethylamine (TEA): As a tertiary amine, triethylamine is a non-nucleophilic organic base. wikipedia.org It efficiently scavenges the HCl produced during the reaction, forming triethylammonium chloride, a salt that is often soluble in the reaction solvent or easily removed during workup. wikipedia.org The use of TEA is documented in the synthesis of various quinolin-8-yl sulfonates. nih.govmdpi.com
Potassium Carbonate (K2CO3): This inorganic base is also effective in sulfonylation reactions. mdpi.com It functions as both a proton scavenger and can help to deprotonate the phenolic hydroxyl group of 8-hydroxyquinoline, increasing its nucleophilicity and facilitating the attack on the sulfonyl chloride. Potassium carbonate is particularly valued in biopharmaceutical manufacturing as a pH regulator and reagent. lohmann-minerals.com
The selection of the base and solvent system is crucial for optimizing the reaction yield and purity of the final product.
| Base | Chemical Formula | Role in Reaction | Typical Application |
|---|---|---|---|
| Triethylamine (TEA) | N(CH₂CH₃)₃ | Acid scavenger (neutralizes HCl byproduct) | Synthesis of esters and amides from acyl chlorides. wikipedia.org |
| Potassium Carbonate | K₂CO₃ | Acid scavenger and activating agent (deprotonates phenol) | Used as a pH regulator and reagent in API synthesis. mdpi.comlohmann-minerals.com |
Multi-Step Preparations Involving Quinoline Core Functionalization
Strategic approaches to synthesizing analogues of this compound often involve modifying the quinoline structure before the final sulfonylation step. This allows for the introduction of various functional groups onto the heterocyclic core, leading to a diverse range of compounds.
A versatile method for creating analogues involves starting with a substituted 8-hydroxyquinoline (also known as a quinolinol). These precursors already contain desired functional groups on the quinoline ring. The synthesis then proceeds via the standard sulfonylation of the 8-hydroxyl group.
For instance, a reported multi-step synthesis produced a series of 5-amino-7-bromoquinolin-8-yl sulfonates. nih.govmdpi.com The process began with the bromination and subsequent amination of 8-Hydroxyquinoline to produce 5-amino-7-bromoquinolin-8-ol. This substituted quinolinol was then reacted with various sulfonyl chlorides in the presence of triethylamine to yield the final sulfonate ester analogues. nih.govmdpi.com This strategy highlights how complex quinoline derivatives can be prepared by functionalizing the core before the key sulfonylation reaction.
| Starting Material | Reagents | Intermediate Product | Final Sulfonylation Reagents | Final Product Class |
|---|---|---|---|---|
| 8-Hydroxyquinoline | 1. N-Bromosuccinimide (NBS) 2. NaNO₂/HCl, then Na₂S₂O₄ | 5-amino-7-bromoquinolin-8-ol | Various R-SO₂Cl, Triethylamine (TEA) | 5-amino-7-bromoquinolin-8-yl sulfonates |
The fundamental structure of the quinoline ring system is often constructed using classic named reactions that utilize anilines as key precursors. These methods build the pyridine (B92270) ring onto a pre-existing benzene (B151609) ring of an aniline derivative.
One of the most notable methods is the Skraup synthesis . This reaction involves heating an aniline with glycerol, sulfuric acid, and an oxidizing agent (such as nitrobenzene). orgsyn.orguop.edu.pkpharmaguideline.com The glycerol is first dehydrated by the sulfuric acid to form acrolein, which then undergoes a Michael addition with the aniline. uop.edu.pkiipseries.org Subsequent cyclization and oxidation yield the quinoline ring. By starting with a substituted aniline, one can produce a quinoline ring with corresponding substituents.
Other important synthetic routes starting from anilines or their derivatives include:
Doebner-von Miller reaction: A modification of the Skraup synthesis that uses α,β-unsaturated aldehydes or ketones. pharmaguideline.comiipseries.org
Combes synthesis: This method forms 2,4-disubstituted quinolines through the condensation of an aniline with a β-diketone. pharmaguideline.comiipseries.org
Friedländer synthesis: Involves the condensation of an o-aminobenzaldehyde or o-aminoketone with a compound containing an α-methylene group. uop.edu.pk
These foundational methods provide access to a wide array of substituted quinolines, which can then be further functionalized to produce the necessary 8-hydroxyquinoline precursors for sulfonylation.
| Synthesis Method | Key Precursors | Brief Description | Reference |
|---|---|---|---|
| Skraup Synthesis | Aniline, Glycerol, Sulfuric Acid, Oxidizing Agent | Classic method involving dehydration of glycerol to acrolein, followed by addition, cyclization, and oxidation. | orgsyn.orguop.edu.pk |
| Doebner-von Miller Reaction | Aniline, α,β-Unsaturated Aldehyde/Ketone | A flexible variation of the Skraup synthesis allowing for a wider range of substituents. | pharmaguideline.comiipseries.org |
| Combes Synthesis | Aniline, β-Diketone | Condensation followed by acid-catalyzed cyclization to form 2,4-disubstituted quinolines. | pharmaguideline.comiipseries.org |
| Friedländer Synthesis | o-Aminobenzaldehyde or o-Aminoketone, Compound with α-methylene group | Base- or acid-catalyzed condensation to form the quinoline ring. | uop.edu.pk |
Advanced and Convergent Synthetic Strategies for Quinoline Sulfonates
The synthesis of quinoline sulfonates, particularly complex derivatives like this compound, often requires multi-step sequences that employ advanced and convergent strategies. These approaches are designed to build the target molecules efficiently by combining key structural fragments in the later stages of the synthesis.
Novel Protocols for Fused Tricyclic Quinoline Frameworks incorporating Sulfonate Esters
The construction of fused tricyclic quinoline frameworks is a significant area of synthetic chemistry. nih.govgoogle.com These rigid, polycyclic systems serve as core structures for a variety of functional molecules. Integrating a sulfonate ester into such a framework can be achieved either by functionalizing a pre-existing tricyclic quinoline or by carrying a sulfonate-bearing precursor through the cyclization process.
Another powerful technique for forming the quinoline ring system is the electrophilic cyclization of N-(2-alkynyl)anilines. chemicalbook.com This reaction proceeds via a 6-endo-dig cyclization pathway, promoted by various electrophiles such as iodine monochloride, iodine, or bromine. This method allows for the direct incorporation of a handle (a halogen, selenium, or sulfur group) at the 3-position of the quinoline, which can be useful for further functionalization. chemicalbook.com
| Starting Material | Key Transformation | Reagents/Conditions | Product Type |
| Aliphatic Amino Carboxylic Acid | Cyclization & Protection | 1. Heat 2. NaH, Benzyl Bromide | N-protected Lactam |
| N-(2-alkynyl)aniline | 6-endo-dig Electrophilic Cyclization | ICl, I2, Br2, or PhSeBr | 3-Functionalized Quinoline |
Following the protection of the lactam ring, the next key step in the synthesis of fused tricyclic quinolines is the formation of an amidine. This is typically achieved by treating the N-protected lactam with a Vilsmeier-type reagent, which converts the lactam into a reactive Vilsmeier intermediate. This intermediate is then reacted with an appropriate amine, such as 2-(trifluoromethyl)aniline, to form the corresponding amidine.
The newly formed amidine moiety is then primed for a second cyclization reaction. This intramolecular cyclization builds the final ring of the tricyclic system, leading to the fused quinoline framework. A related approach, known as bicyclic amidine-triggered cyclization, utilizes o-alkynylisocyanobenzenes as starting materials. In this method, a bicyclic amidine like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) acts as a nucleophilic trigger, attacking the isocyanide group and initiating an intramolecular cyclization to produce a quinoline-based amidinium salt, which can be hydrolyzed to the desired lactam-derived quinoline. researchgate.netgoogle.com
| Precursor | Key Transformation | Reagents/Conditions | Product |
| N-protected Lactam | Vilsmeier reaction & Amidine formation | POCl3, DMF, then Ar-NH2 | Fused Amidine |
| Fused Amidine | Intramolecular Cyclization | Heat or Acid catalyst | Fused Tricyclic Quinoline |
| o-Alkynylisocyanobenzene | Bicyclic Amidine-Triggered Cyclization | DBU, then H2O | Lactam-Derived Quinoline |
Chemoselective Sulfonation in Complex Molecular Environments
Introducing a sulfonate group into a molecule that already contains multiple reactive sites requires highly selective reactions. Chemoselectivity is crucial to ensure that the sulfonation occurs at the desired position without affecting other functional groups.
A novel, metal-free method has been developed for the chemo- and regioselective synthesis of C3-sulfonate esters of quinolines. google.com This one-pot procedure starts with quinoline N-oxides and reacts them with a sulfonyl chloride. In this reaction, the sulfonyl chloride serves a dual role as both a sulfonating and a chlorinating agent, yielding C3-sulfonated and C4-chlorinated quinolines. The selectivity of the reaction can be controlled by the reaction conditions. This approach is notable for its efficiency and atom economy. google.com
Another demonstration of chemoselectivity is in the synthesis of hybrid quinoline-sulfonamide complexes. In this process, an aminoquinoline (such as 8-aminoquinoline) is acylated with a 4-substituted benzenesulfonyl chloride (like 4-nitrobenzenesulfonyl chloride). The reaction selectively occurs at the amino group, forming a sulfonamide linkage without affecting the quinoline ring itself. This highlights the ability to target specific functional groups for sulfonation in a complex environment. researchgate.net
Incorporation into Conjugated Molecular Architectures (e.g., Coumarin-Sulfonate Conjugates)
The synthesis of hybrid molecules that conjugate quinolines with other heterocyclic systems, such as coumarins, is of significant interest. These conjugated architectures can be assembled through various synthetic routes. For instance, coumarin-quinone hybrids have been synthesized by reacting a benzoquinone hydrazone with a substituted salicylaldehyde in the presence of piperidine. Similarly, coumarin-quinoline conjugates can be prepared using methods like the nickel-catalyzed dehydrogenative Friedländer annulation.
To incorporate a sulfonate ester into such a conjugated system, a hydroxyl-functionalized conjugate would first be synthesized. For example, a coumarin-quinoline hybrid containing a phenolic hydroxyl group could be prepared. This hydroxyl group can then be selectively esterified using a sulfonyl chloride, such as 4-nitrobenzenesulfonyl chloride, in the presence of a base like pyridine. This final step attaches the sulfonate ester to the larger conjugated framework, demonstrating a modular approach to complex molecule synthesis.
General Procedures for Alkoxyalkyl 4-Nitrobenzenesulfonates
The synthesis of alkoxyalkyl 4-nitrobenzenesulfonates is a standard transformation in organic chemistry, typically involving the esterification of an alcohol. The general procedure involves reacting an alkoxyalkanol (an alcohol containing an ether linkage) with 4-nitrobenzenesulfonyl chloride.
The reaction is usually carried out in an inert solvent, such as dichloromethane or pyridine, and in the presence of a base to neutralize the hydrochloric acid byproduct. Tertiary amines like triethylamine or pyridine are commonly used for this purpose. The alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of the sulfonate ester and a hydrochloride salt of the base. This method is a specific application of the more general Fischer esterification, where 4-nitrobenzenesulfonic acid is reacted with an alcohol under acidic conditions. researchgate.net
Derivatives and Analogues: Synthesis, Structural Diversity, and Functionalization
Synthesis of Substituted Quinolin-8-yl 4-nitrobenzenesulfonates
The synthesis of substituted derivatives of Quinolin-8-yl 4-nitrobenzenesulfonate is achieved through two primary routes: modification of the quinoline (B57606) ring system or variation of the sulfonyl chloride reactant. These approaches allow for systematic structural changes to explore structure-activity relationships. The core reaction typically involves the coupling of a substituted 8-hydroxyquinoline (B1678124) with a substituted benzenesulfonyl chloride.
The quinoline nucleus is amenable to a variety of functionalization reactions, allowing for the introduction of substituents at multiple positions. Methods such as direct C-H functionalization have become powerful tools for creating substituted quinolines that can then be converted to their respective sulfonate esters. researchgate.netsemanticscholar.org Transition metal-catalyzed reactions, in particular, offer high regioselectivity for modifying the quinoline scaffold. mdpi.comresearchgate.net
For instance, the C5 position of the 8-aminoquinoline ring, a common precursor to 8-hydroxyquinoline, can be selectively functionalized. researchgate.net Cobalt-catalyzed C5-sulfonylation and copper-catalyzed C5-bromination demonstrate the ability to introduce new groups onto the carbocyclic portion of the quinoline system. researchgate.net Similarly, C2 functionalization of quinoline N-oxides is a well-established strategy, which can be followed by deoxygenation to yield the substituted quinoline. acs.org
Table 1: Examples of Synthetic Modifications on the Quinoline Ring
| Starting Material | Reagents and Conditions | Position of Functionalization | Product Type | Reference |
|---|---|---|---|---|
| 8-Aminoquinoline Amides | Ethyl bromodifluoroacetate, Cu(I) catalyst, Ag additive | C5 | C5-difluoromethylated quinoline | researchgate.net |
| Quinoline N-oxide | Aryl boronic acids, Pd catalyst | C2 | C2-arylated quinoline N-oxide | semanticscholar.org |
| 8-Aminoquinoline | Aryl diazonium salts, Co(acac)₂, DCE, 50 °C | C5 | C5-sulfonylation of quinoline | researchgate.net |
These modified quinolines, particularly substituted 8-hydroxyquinolines, serve as key intermediates. The subsequent reaction with 4-nitrobenzenesulfonyl chloride in the presence of a base like pyridine (B92270) or triethylamine yields the target substituted Quinolin-8-yl 4-nitrobenzenesulfonates. echemcom.com
Structural diversity can also be achieved by altering the sulfonylating agent. Instead of 4-nitrobenzenesulfonyl chloride, a wide range of other commercially available or synthetically accessible aryl and heteroaryl sulfonyl chlorides can be reacted with 8-hydroxyquinoline. This strategy allows for the introduction of different electronic and steric properties into the sulfonate portion of the molecule. nih.gov
The general synthesis involves dissolving 8-hydroxyquinoline and a selected sulfonyl chloride in a suitable solvent, such as dichloromethane, followed by the addition of a base to facilitate the esterification. nih.gov This approach has been used to create extensive libraries of quinoline-sulfonamide molecular hybrids and can be directly applied to the synthesis of sulfonate esters. nih.gov
Recent developments have also focused on the deoxygenative C2-H sulfonylation of quinoline N-oxides using various sulfonyl chlorides, which provides an alternative route to 2-sulfonylquinolines. mdpi.com While this reaction modifies the quinoline ring at the C2 position with a sulfonyl group rather than forming a sulfonate ester at the C8-oxygen, the methods highlight the broad utility and reactivity of diverse sulfonyl chlorides with the quinoline scaffold. acs.orgmdpi.com
Table 2: Examples of Quinolin-8-yl Sulfonate Esters with Varied Sulfonyl Moieties
| Quinoline Precursor | Sulfonyl Chloride | Resulting Sulfonate Ester Moiety | Reference Analogy |
|---|---|---|---|
| 8-Hydroxyquinoline | Benzenesulfonyl chloride | Benzenesulfonate | echemcom.com |
| 8-Hydroxyquinoline | p-Toluenesulfonyl chloride (TsCl) | 4-Methylbenzenesulfonate | mdpi.com |
| 8-Hydroxyquinoline | 4-Methoxybenzenesulfonyl chloride | 4-Methoxybenzenesulfonate | mdpi.com |
| 8-Hydroxyquinoline | Thiophene-2-sulfonyl chloride | Thiophene-2-sulfonate | mdpi.com |
Strategies for Constructing Polyfunctionalized Quinoline Sulfonate Structures
The synthesis of polyfunctionalized quinoline sulfonates, which bear multiple substituents on either or both ring systems, requires multi-step strategies or advanced one-pot reactions. nih.govnih.gov A common approach involves the synthesis of a pre-functionalized 8-hydroxyquinoline, which is then reacted with a functionalized aryl sulfonyl chloride. nih.gov
For example, a quinoline ring can first be functionalized using C-H activation techniques to introduce a halogen or an aryl group. researchgate.netsemanticscholar.org This substituted quinoline can then undergo further reactions to install the 8-hydroxy group if not already present. Subsequently, this polysubstituted 8-hydroxyquinoline can be esterified with a chosen sulfonyl chloride that may itself contain additional functional groups. nih.gov Cascade reactions and multi-component strategies, which are employed for the synthesis of complex quinolines, can also be adapted to build polyfunctionalized scaffolds prior to the sulfonate ester formation. nih.gov
Functionalization Strategies Affecting Chemical Behavior
The introduction of functional groups at specific positions on the this compound structure has a profound impact on its chemical behavior, including its electronic properties, solubility, and reactivity. nih.govreachemchemicals.com
The sulfonate group itself enhances water solubility and modulates the electronic properties of the quinoline system. nih.gov The 4-nitro group on the benzenesulfonate moiety is a strong electron-withdrawing group, which makes the sulfonate ester a good leaving group in nucleophilic substitution reactions. Replacing the nitro group with an electron-donating group, such as a methoxy group, would decrease the electrophilicity of the sulfur atom and alter the reactivity of the ester. reachemchemicals.com
Spectroscopic and Advanced Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
The ¹H NMR spectrum of a related sulfonamide, 4-Nitro-N-(quinolin-8-yl)benzenesulfonamide, reveals characteristic signals corresponding to the protons of the quinoline (B57606) and 4-nitrobenzenesulfonyl moieties nih.gov. The aromatic region of the spectrum is particularly informative.
The protons of the quinoline ring typically appear as a series of multiplets due to spin-spin coupling. For the analogue, these signals are observed at approximately 7.64 ppm (triplet, H-6), 7.75 ppm (triplet, H-3), 8.02 ppm (multiplet, H-5, H-7), 8.24 ppm (doublet, H-4), and 8.77 ppm (doublet, H-2) nih.gov. The protons on the 4-nitrobenzenesulfonate ring are expected to present as two doublets, characteristic of a para-substituted benzene (B151609) ring. In the sulfonamide analogue, these are found at 8.09 ppm and 8.24 ppm nih.gov. A singlet corresponding to the sulfonamide proton (H-9) is observed at 9.37 ppm nih.gov. For Quinolin-8-yl 4-nitrobenzenesulfonate, this proton signal would be absent.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H-2 | ~8.77 | dd | ~4.2, 1.7 |
| H-3 | ~7.75 | dd | ~8.3, 4.2 |
| H-4 | ~8.24 | dd | ~8.3, 1.7 |
| H-5 | ~8.02 | dd | ~8.3, 1.5 |
| H-6 | ~7.64 | t | ~7.9 |
| H-7 | ~8.02 | dd | ~7.5, 1.5 |
| H-2', H-6' | ~8.24 | d | ~8.5 |
| H-3', H-5' | ~8.09 | d | ~8.5 |
Note: Data is extrapolated from the closely related compound 4-Nitro-N-(quinolin-8-yl)benzenesulfonamide and general principles of NMR spectroscopy.
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives rise to a distinct signal. For the analogue 4-Nitro-N-(quinolin-8-yl)benzenesulfonamide, the carbon signals are reported in the range of 124.84 to 150.07 ppm nih.gov. The spectrum would show distinct signals for the nine carbons of the quinoline ring and the six carbons of the 4-nitrobenzenesulfonate group. The carbon attached to the oxygen of the ester linkage is expected to be significantly downfield.
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C-2 | ~150.0 |
| C-3 | ~127.7 |
| C-4 | ~142.7 |
| C-4a | ~128.0 |
| C-5 | ~128.1 |
| C-6 | ~126.8 |
| C-7 | ~129.9 |
| C-8 | ~144.0 |
| C-8a | ~131.0 |
| C-1' | ~144.3 |
| C-2', C-6' | ~128.4 |
| C-3', C-5' | ~126.7 |
| C-4' | ~124.8 |
Note: Data is extrapolated from the closely related compound 4-Nitro-N-(quinolin-8-yl)benzenesulfonamide and general principles of NMR spectroscopy.
To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed.
COSY: This experiment identifies proton-proton (¹H-¹H) couplings within the molecule, helping to establish the connectivity of adjacent protons in both the quinoline and the 4-nitrobenzenesulfonate rings.
HSQC: This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of protonated carbons.
The application of these 2D NMR techniques is essential for the complete and accurate structural elucidation of complex molecules like quinoline-sulfonamide hybrids nih.gov.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the sulfonate, nitro, and quinoline functionalities.
Key expected vibrational frequencies include:
SO₂ Stretching: The sulfonate group will exhibit strong asymmetric and symmetric stretching vibrations, typically in the regions of 1350-1400 cm⁻¹ and 1150-1200 cm⁻¹, respectively.
NO₂ Stretching: The nitro group will show strong asymmetric and symmetric stretching bands around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹.
C=N and C=C Stretching: The quinoline ring will display characteristic aromatic C=C and C=N stretching vibrations in the 1450-1600 cm⁻¹ region.
C-O Stretching: The ester linkage should produce a C-O stretching band, typically in the 1000-1300 cm⁻¹ range.
Aromatic C-H Stretching: These vibrations are expected to appear above 3000 cm⁻¹.
The collective pattern of these absorption bands in an IR spectrum serves as a molecular fingerprint, confirming the presence of the key functional moieties within the synthesized compound.
Interactive Data Table: Expected IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Sulfonate (SO₂) | Asymmetric Stretch | 1350 - 1400 | Strong |
| Sulfonate (SO₂) | Symmetric Stretch | 1150 - 1200 | Strong |
| Nitro (NO₂) | Asymmetric Stretch | 1520 - 1560 | Strong |
| Nitro (NO₂) | Symmetric Stretch | 1345 - 1385 | Strong |
| Quinoline (C=N, C=C) | Aromatic Ring Stretch | 1450 - 1600 | Medium-Strong |
| Ester (C-O) | Stretch | 1000 - 1300 | Medium-Strong |
| Aromatic C-H | Stretch | > 3000 | Medium-Weak |
Mass Spectrometry (MS) for Molecular Weight and Purity Determination
Mass spectrometry (MS) is a vital analytical technique that provides information about the molecular weight and elemental composition of a compound. It also offers insights into the structure through the analysis of fragmentation patterns.
Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. For this compound, LC-MS would be employed to assess the purity of the synthesized compound and to confirm its molecular weight. The liquid chromatograph would separate the target compound from any impurities, and the mass spectrometer would then provide the mass-to-charge ratio (m/z) of the eluting components. The mass spectrum is expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺, which would confirm the molecular weight of this compound. Further fragmentation of this molecular ion in the mass spectrometer (tandem MS or MS/MS) would yield characteristic fragment ions, providing additional structural confirmation. The purity of the compound can be determined by integrating the peak area of the target compound in the chromatogram nih.gov.
X-ray Crystallography for Solid-State Structural Analysis
X-ray crystallography provides unparalleled insight into the three-dimensional structure of a compound in its solid state. For this compound, this technique has been used to determine its precise atomic arrangement and the nature of its crystal packing. nih.gov
Single-crystal X-ray crystallographic analysis of this compound revealed that it crystallizes in a monoclinic system. nih.gov The specific space group was determined to be P2₁/c. nih.gov These parameters are essential for defining the symmetry and the unit cell of the crystal lattice.
Table 1: Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
This data is based on the crystallographic analysis of compound 7g, identified as this compound. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy in Qualitative Analysis and Reaction Monitoring
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for the qualitative analysis of compounds containing chromophores. The quinoline and nitrobenzene rings in this compound contain π-electron systems that absorb ultraviolet or visible light, leading to electronic transitions. While specific UV-Vis absorption maxima for this compound are not available in the provided search results, the spectrum would be expected to show characteristic absorption bands corresponding to the electronic transitions within these aromatic systems. This technique is also frequently employed to monitor the progress of a chemical reaction by observing the disappearance of reactant absorbances and the appearance of product absorbances.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations for Electronic and Geometric Structures
Quantum chemical calculations are employed to determine the three-dimensional structure and electron distribution of Quinolin-8-yl 4-nitrobenzenesulfonate. These calculations offer a detailed picture of bond lengths, bond angles, and charge distributions, which are fundamental to understanding the molecule's behavior.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For this compound, calculations are typically performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with a high-level basis set such as 6-311++G(d,p). nih.gov This approach provides an accurate description of the molecule's geometry and electronic properties by accounting for electron correlation effects.
Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule. The two key orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. researchgate.net
A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap indicates a molecule is more reactive. For this compound, the analysis would reveal the distribution of these orbitals across the molecule. The HOMO is expected to be localized on the more electron-rich quinoline (B57606) ring, while the LUMO is likely concentrated on the electron-deficient 4-nitrobenzenesulfonate moiety, facilitating charge transfer interactions.
| Parameter | Energy (eV) |
|---|---|
| EHOMO | - |
| ELUMO | - |
| Energy Gap (ΔE) | - |
Natural Bond Orbital (NBO) analysis provides a detailed understanding of intramolecular bonding and charge transfer interactions. researchgate.net This method interprets the molecular wavefunction in terms of localized Lewis-like structures, such as bonds and lone pairs, and analyzes the interactions between them. researchgate.netnih.gov
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| - | - | - |
| - | - | - |
Molecular Docking Studies and Binding Mode Predictions
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger target molecule, typically a protein or enzyme. nih.gov This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns of a ligand within the active site of a biological target. researchgate.net
Given that structurally related N-(quinolin-8-yl)benzenesulfonamides have been identified as inhibitors of the NF-κB pathway, molecular docking studies on this compound would be highly relevant. Such studies would involve docking the compound into the active site of a key protein in the NF-κB signaling cascade, such as IκB kinase (IKK). The results would predict the binding mode, identify key amino acid residues involved in the interaction, and estimate the binding energy, providing a rationale for its potential biological activity. researchgate.netnih.gov
Exploration of Molecular Interactions and Structural Stability
The stability of this compound, both as an individual molecule and within a larger assembly like a crystal, is governed by a network of non-covalent molecular interactions. These forces include hydrogen bonds and π-π stacking interactions.
Hydrogen bonds are critical in determining the structure and stability of molecular crystals. In this compound, the primary hydrogen bond acceptors are the electronegative oxygen atoms of the sulfonate (-SO₃) and nitro (-NO₂) groups, as well as the nitrogen atom of the quinoline ring. While the molecule lacks strong hydrogen bond donors (like O-H or N-H), weaker C-H···O interactions can play a significant role in stabilizing the crystal structure.
In a closely related compound, 8-(4-Nitrobenzyloxy)quinoline, the crystal structure is stabilized by intermolecular C-H···O interactions that link molecules into chains. nih.gov It is plausible that this compound would form similar hydrogen bonding networks. Additionally, π-π stacking interactions between the planar aromatic quinoline ring systems could further contribute to the stability of the crystalline structure. nih.gov
Aromatic Stacking and Supramolecular Assembly
The molecular structure of this compound, featuring both a quinoline ring system and a nitro-substituted benzene (B151609) ring, is conducive to forming non-covalent interactions, particularly aromatic stacking. These interactions are fundamental to the formation of ordered supramolecular assemblies in the solid state and can influence the material's physical properties.
Theoretical investigations into analogous systems reveal that π-π stacking is a common and significant interaction in quinoline-based compounds. rsc.orgrsc.org This type of interaction involves the face-to-face or parallel-displaced arrangement of aromatic rings. wikipedia.orgrsc.org In the case of this compound, several stacking motifs are theoretically plausible:
Quinoline-Quinoline Stacking: Interactions between the π-systems of two quinoline moieties. Studies on related quinoline derivatives have identified intermolecular face-to-face π–π stacking interactions with centroid-centroid separations of approximately 3.56 Å. researchgate.net
Nitrobenzene-Nitrobenzene Stacking: Interactions between two 4-nitrobenzenesulfonate moieties.
Quinoline-Nitrobenzene Stacking (Donor-Acceptor): This is a particularly significant interaction. The quinoline ring is relatively electron-rich, while the 4-nitrobenzenesulfonate ring is rendered electron-deficient by the strongly electron-withdrawing nitro group. This electronic disparity facilitates a strong donor-acceptor (or quadrupole-quadrupole) type π-π stacking interaction. wikipedia.org
Computational studies on nitroarenes interacting with other aromatic systems, such as the side chains of amino acids, have quantified these interactions, showing them to be very strong, with binding energies reaching up to -14.6 kcal/mol. nih.gov The strength and geometry of these interactions are highly dependent on the regiochemistry of the substituents. nih.gov The parallel-displaced arrangement is often favored over a direct sandwich orientation, as it minimizes electrostatic repulsion while maximizing attractive forces. wikipedia.orglibretexts.org
| Interacting Moieties | Interaction Type | Typical Interplanar Distance (Å) | Calculated Interaction Energy (kcal/mol) | Predominant Geometry |
|---|---|---|---|---|
| Quinoline-Quinoline | π-π Stacking | ~3.5 - 3.6 | Variable | Parallel-Displaced / Face-to-Face |
| Nitroarene-Aromatic Amino Acid | π-π Stacking (Donor-Acceptor) | ~3.4 - 3.5 | up to -14.6 | Parallel-Displaced |
| Benzene-Benzene Dimer | π-π Stacking | ~3.4 | ~ -2.7 | Parallel-Displaced |
Theoretical Studies on Basicity and Protonation Processes of Quinoline Systems
The quinoline moiety contains a basic nitrogen atom, and its ability to accept a proton is a key aspect of its chemical character. Theoretical studies provide significant insight into the factors governing the basicity of the quinoline ring system and the mechanism of its protonation.
The basicity of quinoline is often compared to that of its constituent rings, pyridine (B92270) and benzene, as well as its isomer, isoquinoline. Computationally and experimentally, quinoline is found to be less basic than pyridine. This reduced basicity is attributed to the fusion of the benzene ring, which has an electron-withdrawing inductive effect, and steric hindrance from the hydrogen atom at the peri-position (C8), which can impede the solvation of the protonated quinolinium cation.
Computational methods, particularly Density Functional Theory (DFT), are widely used to calculate the proton affinity (PA) and pKa values of quinoline and its derivatives. These calculations help to quantify the effects of substituents on basicity. The general findings from these theoretical studies are consistent:
Electron-donating groups (e.g., amino, methoxy) attached to the quinoline ring increase the electron density on the nitrogen atom, thereby increasing its basicity (lower pKa of the conjugate acid).
Electron-withdrawing groups (e.g., nitro, halogen) decrease the electron density on the nitrogen, leading to a significant reduction in basicity (higher pKa of the conjugate acid).
Frontier Molecular Orbital (FMO) theory has been applied to understand the reactivity of quinoline upon protonation. Calculations show that the band gap of quinoline changes upon protonation, affecting its stability and reactivity towards electrophiles. For instance, the band gap of quinoline is calculated to be higher than that of protonated quinoline, suggesting the protonated form is more susceptible to oxidation. rsc.org
The protonation process itself involves the addition of a proton to the lone pair of electrons on the quinoline nitrogen atom, forming a quinolinium cation. This process can be modeled computationally to determine the reaction pathway and energetics. DFT calculations have been successfully used to propose probable protonation pathways for complex quinoline derivatives, with excellent agreement between computationally determined and experimentally measured pKa values.
| Compound | pKa of Conjugate Acid | Relative Basicity |
|---|---|---|
| Pyridine | 5.17 | Reference |
| Quinoline | 4.85 | Less Basic |
| Isoquinoline | 5.46 | More Basic |
These theoretical investigations are crucial for predicting the behavior of this compound in different chemical environments, particularly in acidic conditions where the protonation of the quinoline nitrogen can significantly alter its electronic properties and intermolecular interactions.
Advanced Applications in Organic Synthesis and Emerging Fields
Quinolin-8-yl 4-nitrobenzenesulfonate as a Synthon for Complex Scaffolds
The strategic use of this compound as a synthon allows for the efficient assembly of intricate molecular architectures. The quinoline (B57606) moiety itself is a prevalent scaffold in many biologically active compounds and functional materials. The 4-nitrobenzenesulfonate group, being an excellent leaving group, facilitates a variety of nucleophilic substitution reactions, enabling the introduction of diverse functionalities at the 8-position of the quinoline ring.
Researchers have capitalized on this reactivity to construct complex heterocyclic systems. For instance, the displacement of the nosylate (B8438820) group with various nucleophiles, such as amines, thiols, and alcohols, provides a straightforward route to a wide array of 8-substituted quinoline derivatives. These derivatives can then serve as key building blocks for the synthesis of more elaborate structures, including polycyclic alkaloids and macrocyclic compounds.
The following table illustrates the utility of this compound in the synthesis of diverse quinoline derivatives:
| Reactant | Nucleophile | Product | Reaction Conditions |
|---|---|---|---|
| This compound | Piperidine | 8-(Piperidin-1-yl)quinoline | DMF, 80 °C |
| This compound | Sodium thiophenoxide | 8-(Phenylthio)quinoline | Acetonitrile, rt |
| This compound | Potassium phenoxide | 8-Phenoxyquinoline | Dioxane, reflux |
Role in the Construction of Functionalized Aromatic Systems
The construction of highly substituted and functionalized aromatic systems is a central theme in modern organic synthesis. This compound plays a crucial role in this area, particularly in transition-metal-catalyzed cross-coupling reactions. The carbon-oxygen bond of the nosylate group can be activated by various metal catalysts, such as palladium and nickel complexes, to form new carbon-carbon and carbon-heteroatom bonds.
This approach has been successfully employed in Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions, providing access to a broad spectrum of 8-aryl, 8-alkynyl, and 8-aminoquinoline derivatives. These products are not only valuable as final targets but also serve as versatile intermediates for further transformations, allowing for the rapid elaboration of molecular complexity.
Below is a table showcasing representative cross-coupling reactions involving this compound:
| Reaction Type | Coupling Partner | Catalyst | Product |
|---|---|---|---|
| Suzuki Coupling | Phenylboronic acid | Pd(PPh3)4 | 8-Phenylquinoline |
| Sonogashira Coupling | Phenylacetylene | PdCl2(PPh3)2, CuI | 8-(Phenylethynyl)quinoline |
| Buchwald-Hartwig Amination | Aniline | Pd2(dba)3, Xantphos | N-Phenylquinolin-8-amine |
Intermediates in Stereoselective and Asymmetric Synthesis
The development of stereoselective and asymmetric synthetic methods is paramount for the preparation of enantiomerically pure compounds, which is often a requirement for pharmaceutical applications. This compound and its derivatives have found utility as intermediates in such syntheses. The quinoline nitrogen can act as a coordinating group for a chiral catalyst, directing the stereochemical outcome of a reaction at a remote position.
One notable application is in the asymmetric synthesis of tetrahydroquinoline derivatives through inverse electron demand Diels-Alder reactions. In these reactions, a chiral Lewis acid, such as a Ti(IV) complex, coordinates to the quinoline nitrogen, creating a chiral environment that influences the facial selectivity of the cycloaddition. nih.gov This strategy allows for the synthesis of enantioenriched tetrahydroquinolines, which are important structural motifs in many natural products and pharmaceuticals.
Potential in Design of Catalytic Systems and Ligands
The inherent coordinating ability of the quinoline nitrogen, combined with the ease of functionalization at the 8-position, makes this compound an attractive precursor for the design of novel ligands for catalytic systems. By introducing various coordinating groups at the 8-position, a diverse library of bidentate and multidentate ligands can be synthesized.
These ligands can then be complexed with various transition metals to generate catalysts for a wide range of organic transformations, including hydrogenations, oxidations, and carbon-carbon bond-forming reactions. The electronic and steric properties of the ligand can be fine-tuned by modifying the substituent at the 8-position, allowing for the optimization of catalyst performance in terms of activity, selectivity, and stability.
The following table provides examples of ligand precursors that can be synthesized from this compound:
| Ligand Precursor | Potential Metal Coordination | Potential Catalytic Application |
|---|---|---|
| 8-(Diphenylphosphino)quinoline | Palladium, Rhodium, Iridium | Cross-coupling, Hydrogenation |
| 8-(2-Pyridyl)quinoline | Ruthenium, Iron, Copper | Oxidation, Atom Transfer Radical Polymerization |
| N,N-Dimethylquinolin-8-amine | Lithium, Magnesium | Directed Ortho-metalation |
Sustainable Chemistry Approaches in Quinolin 8 Yl 4 Nitrobenzenesulfonate Synthesis
Implementation of Green Solvents or Solvent-Free Conditions
The choice of solvent is a critical factor in the environmental footprint of a chemical process. Traditional organic solvents are often volatile, toxic, and difficult to dispose of. Green chemistry seeks to replace these with more benign alternatives or to eliminate the need for solvents altogether.
Green Solvents:
Ionic liquids (ILs) have emerged as promising green solvents for a variety of chemical reactions, including the synthesis of sulfonate esters. These salts, which are liquid at or near room temperature, have negligible vapor pressure, high thermal stability, and can be recycled. For the synthesis of Quinolin-8-yl 4-nitrobenzenesulfonate, an ionic liquid such as 1-butyl-3-methylimidazolium bromide ([bmim][Br]) could serve as both the solvent and a promoter for the reaction between 8-hydroxyquinoline (B1678124) and 4-nitrobenzenesulfonyl chloride. Research on other sulfonate ester syntheses has shown that ionic liquids can facilitate the reaction with high efficiency and can be readily recycled, making the process more environmentally attractive. organic-chemistry.org
Another class of green solvents are deep eutectic solvents (DES), which are mixtures of hydrogen bond donors and acceptors. They share many of the beneficial properties of ionic liquids but are often cheaper and more biodegradable. A DES system, for example, composed of choline (B1196258) chloride and urea, could be investigated as a medium for the synthesis of this compound.
Solvent-Free Conditions:
An even more sustainable approach is to conduct the reaction under solvent-free conditions. This completely eliminates solvent-related waste and simplifies product purification. Solvent-free synthesis of other types of sulfonyl and sulfinate esters has been successfully demonstrated. bohrium.comresearchgate.net For the preparation of this compound, a solid-state reaction could be envisioned where 8-hydroxyquinoline and 4-nitrobenzenesulfonyl chloride are ground together, possibly with a solid base catalyst. Heating this mixture could provide the desired product without the need for any solvent. bohrium.com This approach has been shown to be effective for other esterification reactions, often leading to higher yields and shorter reaction times. bohrium.com
Table 1: Comparison of Potential Green Solvents for this compound Synthesis
| Solvent Type | Example | Key Advantages | Considerations |
| Ionic Liquid | [bmim][Br] | Recyclable, Low Volatility, High Thermal Stability | Higher Cost, Potential Toxicity of Some ILs |
| Deep Eutectic Solvent | Choline Chloride/Urea | Low Cost, Biodegradable, Easy to Prepare | May have limited substrate solubility |
| Solvent-Free | None | No Solvent Waste, Simplified Purification | Potential for localized overheating, may not be suitable for all reactants |
Microwave-Assisted Organic Synthesis (MAOS) for Enhanced Efficiency
Microwave-assisted organic synthesis (MAOS) has become a valuable tool in green chemistry for its ability to dramatically reduce reaction times, increase product yields, and often lead to cleaner reactions with fewer byproducts. ajrconline.orgijsat.orgijsat.org Microwave energy directly heats the reaction mixture, leading to rapid and uniform heating that is often more efficient than conventional heating methods. nih.gov
In the context of synthesizing this compound, MAOS could be applied to the reaction of 8-hydroxyquinoline with 4-nitrobenzenesulfonyl chloride. The polar nature of the reactants and any polar solvent used would allow for efficient absorption of microwave energy, leading to a significant acceleration of the reaction. Studies on the microwave-assisted synthesis of other quinoline (B57606) derivatives have shown a substantial improvement in yield and a reduction in reaction time from hours to minutes when compared to conventional heating. ijsat.orgnih.gov For instance, in some cases, yields have improved from 34% with traditional heating to 72% with microwave irradiation. nih.gov
MAOS can be particularly effective when combined with solvent-free conditions. A mixture of the solid reactants could be irradiated with microwaves to induce the reaction, further enhancing the green credentials of the synthesis. Research on other systems has shown that microwave-assisted neat (solvent-free) conditions can be highly effective for the synthesis of various heterocyclic compounds. nih.gov
Table 2: Projected Comparison of Conventional vs. Microwave-Assisted Synthesis of this compound
| Parameter | Conventional Heating | Microwave-Assisted Synthesis (MAOS) |
| Reaction Time | Potentially hours | Potentially minutes |
| Energy Consumption | Higher due to longer heating times | Lower due to shorter reaction times and efficient heating |
| Product Yield | Variable, may be lower | Often higher |
| Byproduct Formation | Can be significant | Often reduced, leading to cleaner reactions |
Optimization of Reaction Conditions for Reduced Environmental Impact
Optimizing reaction conditions is a cornerstone of green chemistry, aiming to maximize the efficiency of a reaction while minimizing its environmental impact. This involves a systematic study of various parameters to find the ideal balance for a high-yielding and clean transformation.
For the synthesis of this compound, several key parameters can be optimized:
Catalyst Selection: The reaction is typically base-catalyzed. Instead of traditional stoichiometric bases that generate significant salt waste, a catalytic amount of a more environmentally friendly base could be used. For example, a recyclable solid base could be employed to simplify separation and reduce waste.
Molar Ratio of Reactants: Carefully controlling the molar ratio of 8-hydroxyquinoline to 4-nitrobenzenesulfonyl chloride is crucial. Using a significant excess of one reactant can lead to waste and purification challenges. An optimized ratio, ideally close to stoichiometric, would minimize waste.
Temperature and Reaction Time: As discussed with MAOS, temperature and time are critical. Even with conventional heating, finding the minimum temperature and time required for complete conversion can save significant energy. Studies on the sulfonation of methyl esters have shown that temperature is a highly significant parameter affecting yield. researchgate.net A systematic approach, such as a Design of Experiments (DoE), could be used to efficiently determine the optimal temperature and time profile. mdpi.com
By systematically optimizing these conditions, it is possible to develop a synthetic protocol for this compound that is not only efficient but also aligns with the principles of sustainable chemistry, leading to a reduction in waste, energy consumption, and the use of hazardous materials.
Q & A
Q. What are the optimal synthetic routes for Quinolin-8-yl 4-nitrobenzenesulfonate, and how do reaction conditions influence yield?
Answer: The synthesis typically involves nucleophilic substitution between 8-hydroxyquinoline and 4-nitrobenzenesulfonyl chloride. Kinetic studies of analogous sulfonate esters (e.g., methyl 4-nitrobenzenesulfonate) reveal that reaction rates depend on solvent polarity, temperature, and nucleophile concentration. For example, SN2 reactions with amines in aqueous solutions follow pseudo-first-order kinetics, with rate constants ranging from 0.021 min⁻¹ (pH 7.7, 22°C) to higher values in aprotic solvents . Optimizing stoichiometry (e.g., 1:1.2 molar ratio of quinoline derivative to sulfonyl chloride) and using bases like pyridine to scavenge HCl can improve yields.
Q. Which spectroscopic and crystallographic methods are most reliable for confirming the structure of this compound?
Answer:
- IR Spectroscopy : Characteristic S=O stretches (~1350–1200 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹ and ~1350 cm⁻¹) confirm sulfonate and nitro functional groups .
- X-ray Crystallography : SHELX software (e.g., SHELXL/SHELXS) is widely used for refining crystal structures. For sulfonate esters, C–O–S bond angles (~105–110°) and S–O bond lengths (~1.43 Å) are critical validation parameters .
- XRPD/TGA-DSC : X-ray powder diffraction and thermal analysis verify crystallinity and decomposition profiles, with melting points often reported between 100–110°C for similar compounds .
Q. How can researchers safely handle this compound given regulatory guidelines?
Answer: Refer to safety protocols for sulfonate esters and nitroaromatics, which may release toxic gases (e.g., SO₂, NOₓ) under decomposition. Regulatory documents (e.g., Dangerous Drugs Ordinance) classify quinoline derivatives as hazardous, requiring PPE (gloves, goggles), fume hoods, and inert-atmosphere storage .
Advanced Research Questions
Q. How do solvent systems and micellar environments affect the reaction kinetics of this compound in nucleophilic substitutions?
Answer: In mixed micellar systems (e.g., single-chain-gemini surfactants), reaction rates with nucleophiles like Br⁻ increase due to micelle-induced concentration effects. For methyl 4-nitrobenzenesulfonate, rate enhancements of 2–3× were observed in micellar solutions compared to aqueous phases. Kinetic models should account for micelle morphology transitions, which alter local pH and nucleophile accessibility .
Q. What strategies resolve contradictions in spectral data (e.g., NMR splitting patterns or unexpected melting points) for this compound?
Answer:
- Dynamic NMR : Temperature-dependent studies can identify conformational equilibria causing split signals.
- Impurity Profiling : HPLC-MS or GC-MS detects side products (e.g., unreacted 8-hydroxyquinoline or sulfonyl chloride derivatives) that may depress melting points .
- Crystallographic Reanalysis : SHELXD/SHELXE can reprocess diffraction data to identify polymorphic forms or twinning artifacts .
Q. Why does regioselectivity favor sulfonation at the quinolin-8-yl position, and how can competing pathways be suppressed?
Answer: The 8-position of quinoline is sterically and electronically activated for sulfonation due to resonance stabilization of the intermediate sulfonium ion. Competing sulfonation at other positions (e.g., 5- or 6-) is minimized by using bulky solvents (e.g., DMF) or low temperatures (0–5°C) to slow kinetic pathways. Computational studies (DFT) on charge distribution and frontier orbitals can further guide condition optimization .
Q. How can researchers evaluate the bioactivity of this compound in drug discovery contexts?
Answer:
- Fluorescent Probes : Analogous 8-amidoquinoline derivatives are used to track metal ion binding (e.g., Zn²⁺) in biological systems. Fluorescence quenching assays can assess sulfonate ester stability in physiological buffers .
- Enzyme Inhibition Studies : Screen against targets like carbonic anhydrase or kinases, using SPR or fluorescence polarization to measure binding affinities .
Q. What computational methods predict the reactivity of this compound in complex reaction networks?
Answer:
- DFT Calculations : Model transition states for sulfonate ester hydrolysis or nucleophilic attack, using B3LYP/6-31G* basis sets to compute activation energies.
- Machine Learning : Train models on kinetic data (e.g., Hammett σ constants for nitro groups) to predict reaction outcomes in novel conditions .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported melting points or spectral assignments for this compound?
Answer:
- Meta-Analysis : Compare datasets across multiple sources (e.g., NIST thermochemistry data vs. synthetic studies ). Polymorphism or hydrate formation often explains melting point variations.
- Collaborative Validation : Reproduce synthesis and characterization in independent labs, adhering to standardized protocols (e.g., ICH Q6A guidelines) .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
